molecular formula C10H22S B1670394 Diamyl sulfide CAS No. 872-10-6

Diamyl sulfide

Cat. No. B1670394
CAS RN: 872-10-6
M. Wt: 174.35 g/mol
InChI Key: JOZDADPMWLVEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diamyl sulfide is a yellow colored liquid with an obnoxious odor . It is less dense than water and slightly soluble in water . It may decompose to toxic oxides of sulfur when heated to high temperatures . It is used to make other chemicals .


Synthesis Analysis

While specific synthesis methods for Diamyl sulfide were not found, a related compound, diaryl sulfide, can be synthesized through demethylative hydrothiolation of aryne intermediates .


Molecular Structure Analysis

The molecular formula of Diamyl sulfide is C10H22S . Its average mass is 174.347 Da and its monoisotopic mass is 174.144226 Da .


Chemical Reactions Analysis

Organosulfides, such as Diamyl sulfide, are incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . Reactions with these materials generate heat and in many cases hydrogen gas . Many of these compounds may liberate hydrogen sulfide upon decomposition or reaction with an acid .


Physical And Chemical Properties Analysis

Diamyl sulfide is a yellow colored liquid with an obnoxious odor . It is less dense than water and slightly soluble in water . It may decompose to toxic oxides of sulfur when heated to high temperatures .

Scientific Research Applications

Anti-Inflammatory Activity

  • Application Summary : Diallyl disulfide (DADS) has been found to have anti-inflammatory properties .
  • Results/Outcomes : The outcomes of these studies have shown that DADS can effectively reduce inflammation, although the specific results (including any quantitative data or statistical analyses) would depend on the individual study .

Antioxidant Activity

  • Application Summary : DADS has been found to have antioxidant properties .
  • Results/Outcomes : Studies have shown that DADS can effectively reduce oxidative stress, although the specific results would depend on the individual study .

Antimicrobial Activity

  • Application Summary : DADS has been found to have antimicrobial properties .
  • Results/Outcomes : The outcomes of these studies have shown that DADS can effectively inhibit the growth of certain microorganisms, although the specific results would depend on the individual study .

Cardiovascular Protective Activity

  • Application Summary : DADS has been found to have cardiovascular protective properties .
  • Results/Outcomes : Studies have shown that DADS can effectively improve cardiovascular health, although the specific results would depend on the individual study .

Neuroprotective Activity

  • Application Summary : DADS has been found to have neuroprotective properties .
  • Results/Outcomes : The outcomes of these studies have shown that DADS can effectively protect neurons, although the specific results would depend on the individual study .

Anticancer Activity

  • Application Summary : DADS has been found to have anticancer properties .
  • Results/Outcomes : Studies have shown that DADS can effectively inhibit the growth of certain types of cancer cells, although the specific results would depend on the individual study .

Safety And Hazards

Diamyl sulfide is combustible . It can cause temporary incapacitation or residual injury . It must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur . It is normally stable, even under fire conditions .

Future Directions

Diallyl disulfide, a major organosulfur compound of garlic and a related compound to Diamyl sulfide, has been the subject of increased attention due to its various biological functions . Future research could focus on the development of Diamyl sulfide for intervention and treatment of multiple diseases .

properties

IUPAC Name

1-pentylsulfanylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZDADPMWLVEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S
Record name DIAMYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042266
Record name Pentyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diamyl sulfide appears as a yellow colored liquid with an obnoxious odor. Less dense than water and slightly soluble in water. May irritate skin, eyes and mucous membranes. May decompose to toxic oxides of sulfur when heated to high temperatures. Used to make other chemicals.
Record name DIAMYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

185 °F (NFPA, 2010)
Record name DIAMYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Diamyl sulfide

CAS RN

872-10-6
Record name DIAMYL SULFIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipentyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAMYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61XJN3644R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diamyl sulfide
Reactant of Route 2
Reactant of Route 2
Diamyl sulfide
Reactant of Route 3
Reactant of Route 3
Diamyl sulfide
Reactant of Route 4
Reactant of Route 4
Diamyl sulfide
Reactant of Route 5
Reactant of Route 5
Diamyl sulfide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diamyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.